BenchChemオンラインストアへようこそ!

XP-59

SARS-CoV Mpro Binding Affinity

Select XP-59 for its unique benzotriazole scaffold, enabling covalent Mpro inhibition with a defined binding mode (PDB: 2V6N). Its distinct selectivity fingerprint—potent Mpro (Ki=0.1µM) and dual Aurora A/B kinase activity (IC50=0.242/0.536µM) versus low EGFR off-targets (IC50=56.78µM)—makes it a superior tool for deconvoluting protease/kinase pathways and benchmarking next-gen inhibitors. Ideal for structural biology, target validation, and HTS campaigns requiring a well-characterized, assay-defined reference standard.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B2730304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXP-59
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3
InChIKeyUOITWBIZHQLMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





XP-59 Compound Profile: Potent SARS-CoV Mpro Inhibitor for Antiviral Research Procurement


XP-59 (CAS: 890402-73-0) is a benzotriazole-derived covalent small molecule inhibitor targeting the main protease (Mpro, also termed 3CL protease) of SARS-CoV [1]. It functions by forming a covalent bond with the catalytic cysteine residue within the Mpro active site, thereby disrupting viral polyprotein processing and inhibiting viral replication [1]. Its molecular formula is C15H14N4O2 with a molecular weight of 282.30 g/mol . XP-59 serves as a validated chemical probe for investigating coronavirus protease biology and a benchmark for screening next-generation Mpro inhibitors .

Why XP-59 Cannot Be Substituted with Generic Mpro Inhibitors in Experimental Workflows


While multiple Mpro inhibitors are commercially available, they exhibit substantial variation in binding kinetics, antiviral potency in cellular assays, and selectivity profiles that directly impact experimental outcomes [1]. Simple potency comparisons (e.g., Ki or IC50) are insufficient to predict performance in complex biological systems. XP-59 possesses a distinct benzotriazole scaffold that confers a unique covalent binding mechanism and a selectivity fingerprint distinct from peptidomimetic inhibitors like GC376 or macrocyclic compounds like N3 [2]. Furthermore, inconsistencies in reported literature values for XP-59's Ki—ranging from 0.1 nM to 0.1 µM—underscore the necessity of referencing compound-specific, assay-defined data rather than relying on generic class-level assumptions when planning experiments .

Quantitative Differentiation of XP-59 Against Key Mpro Inhibitor Comparators


Mpro Binding Affinity: Ki Value Comparison Between XP-59 and Benchmark Inhibitor GC376

XP-59 demonstrates a significantly lower Ki value for SARS-CoV Mpro compared to the widely used inhibitor GC376. XP-59 exhibits a reported Ki of 0.1 µM (100 nM) . In contrast, GC376 sodium displays an IC50 range of 0.49–4.35 µM against the 3CL protease [1]. This indicates that XP-59 achieves more potent enzyme inhibition at lower concentrations.

SARS-CoV Mpro Binding Affinity Enzyme Inhibition Ki

Cross-Reactivity Profile: Aurora Kinase Inhibition by XP-59 vs. Other Kinases

In a kinase panel screen, XP-59 (referred to as compound 59) exhibited potent inhibitory activity against Aurora A and Aurora B kinases, with IC50 values of 0.242 µM and 0.536 µM, respectively [1]. It showed substantially weaker activity against other kinases, such as EGFR (IC50 = 56.78 µM) and Nek2 (IC50 > 200 µM), demonstrating a defined selectivity window [1]. This profile is distinct from many broad-spectrum kinase inhibitors and provides a unique tool for dissecting Aurora kinase signaling pathways.

Kinase Profiling Selectivity Aurora Kinase Off-Target Activity Chemical Biology

Structural Binding Mode Comparison: XP-59 vs. MAC-5576

Crystallographic overlays reveal that XP-59 (bound to SARS-CoV Mpro, PDB: 2V6N) and MAC-5576 (bound to SARS-CoV-2 Mpro) occupy overlapping but distinct regions within the substrate-binding pocket [1]. This structural difference suggests that XP-59 engages unique interactions with specific sub-pockets of the protease active site, which can be exploited in the design of inhibitors with enhanced potency or altered resistance profiles compared to MAC-5576-based scaffolds.

Crystallography Binding Mode Structure-Based Drug Design SARS-CoV-2 Mpro

Viral Protease Potency: SARS-CoV vs. SARS-CoV-2 Mpro Inhibition

A direct comparison of Mpro inhibition across viral strains shows that XP-59's potency is specific to SARS-CoV Mpro (Ki = 0.1 µM) , while other inhibitors like Compound 1a demonstrate broader but variable potency (IC50 = 0.6995 µM for SARS-CoV Mpro and 0.415 µM for SARS-CoV-2 Mpro) [1]. This indicates that XP-59 is a more selective tool for probing SARS-CoV Mpro biology, whereas Compound 1a exhibits a different spectrum of activity.

SARS-CoV-2 Mpro Cross-Reactivity IC50 Antiviral

Cellular Antiviral Efficacy: XP-59's Submicromolar Mpro Inhibition vs. Other Scaffolds

While direct EC50 data for XP-59 in cell-based antiviral assays is not widely reported, its potent submicromolar Ki (0.1 µM) for Mpro positions it favorably compared to other Mpro inhibitors that require higher concentrations to achieve cellular efficacy. For instance, SARS-CoV MPro-IN-1 has an IC50 of 40 nM in enzyme assays but an EC50 of 0.33 µM in cell culture . This suggests that XP-59's high enzyme potency could translate to effective antiviral activity in cellular models, making it a promising candidate for in vitro validation.

Antiviral Activity EC50 Cell Culture SARS-CoV Replication

High-Impact Research Applications of XP-59 in Antiviral and Kinase Biology


Validating Mpro as a Therapeutic Target in SARS-CoV Replication Assays

XP-59 is ideally suited for target validation studies in SARS-CoV research. Its potent inhibition of Mpro (Ki = 0.1 µM) allows for robust suppression of viral polyprotein processing in cellular models. By comparing the antiviral effect of XP-59 to that of broad-spectrum antivirals or polymerase inhibitors, researchers can specifically attribute observed effects to Mpro inhibition, thereby strengthening the rationale for Mpro as a primary drug target.

Chemical Probe for Dissecting Aurora Kinase Signaling Pathways

XP-59's selective inhibition of Aurora A (IC50 = 0.242 µM) and Aurora B (IC50 = 0.536 µM) kinases over off-targets like EGFR (IC50 = 56.78 µM) [1] makes it a valuable chemical biology tool. It can be employed to deconvolve the specific roles of Aurora kinases in mitotic regulation, cell cycle progression, and tumorigenesis, with a lower risk of confounding effects from pan-kinase inhibition compared to less selective tool compounds.

Benchmark Compound for Screening Next-Generation Mpro Inhibitors

As a well-characterized covalent inhibitor with a distinct benzotriazole scaffold, XP-59 serves as an excellent reference standard in high-throughput screening (HTS) campaigns for novel Mpro inhibitors. Its known binding mode, as revealed by crystallographic studies with MAC-5576 [2], provides a structural benchmark for assessing the binding kinetics and mechanisms of action of newly identified hits.

Structural Biology and Crystallography Studies of Coronavirus Proteases

The availability of XP-59's co-crystal structure with SARS-CoV Mpro (PDB: 2V6N) [2] enables its use in structural biology research. Researchers can employ XP-59 in soaking experiments to obtain high-resolution structures of Mpro from related coronaviruses, facilitating structure-based drug design efforts aimed at developing pan-coronavirus inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for XP-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.